molecular formula C13H13NO3S B184492 N-(2-phenoxyphenyl)methanesulfonamide CAS No. 51765-51-6

N-(2-phenoxyphenyl)methanesulfonamide

Cat. No. B184492
CAS RN: 51765-51-6
M. Wt: 263.31 g/mol
InChI Key: WSFHNGGYRUTXFN-UHFFFAOYSA-N
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Description

“N-(2-phenoxyphenyl)methanesulfonamide” is a pharmaceutical reference standard categorized under non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics . It is also known as Nimesulide Impurity B . The molecular formula is C13H13NO3S and the molecular weight is 263.31 .


Molecular Structure Analysis

The molecular structure of “N-(2-phenoxyphenyl)methanesulfonamide” consists of a methanesulfonamide group attached to a 2-phenoxyphenyl group . The average mass is 263.312 Da and the monoisotopic mass is 263.061615 Da .


Physical And Chemical Properties Analysis

“N-(2-phenoxyphenyl)methanesulfonamide” is a white to light yellow powder or crystals . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

“N-(2-Phenoxyphenyl)methanesulfonamide” is also known as "Nimesulide Impurity B" . It belongs to the family of Nimesulide, which is a non-steroidal anti-inflammatory drug (NSAID) . This compound is used as an impurity reference material in pharmaceutical testing .

The molecular formula of “N-(2-Phenoxyphenyl)methanesulfonamide” is C13 H13 N O3 S and its molecular weight is 263.31 . It appears as a white to light yellow powder or crystals .

  • N-(4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride
  • N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide
  • N-(4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride
  • N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide

Safety And Hazards

The safety information for “N-(2-phenoxyphenyl)methanesulfonamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

N-(2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-18(15,16)14-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHNGGYRUTXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966070
Record name N-(2-Phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenoxyphenyl)methanesulfonamide

CAS RN

51765-51-6
Record name 2′-Phenoxymethanesulfonanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51765-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Phenoxyphenyl)methanesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-phenoxyphenyl)methanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Yamamoto, T Hisa, J Arai, Y Saito… - Bioorganic & Medicinal …, 2015 - Elsevier
Nimesulide analogs bearing a methoxy substituent either at the ortho-, meta- or para-position on the phenyl ring, were designed, synthesized, and evaluated for potential as …
Number of citations: 11 www.sciencedirect.com
A Lunghi, MA Alós, L Gigante, J Feixas… - … process research & …, 2002 - ACS Publications
… The tests were run in semi-batch mode, adding nitric acid to the organic substrate, N-2-phenoxyphenyl-methanesulfonamide (FAM), over 1 h, using acetic acid as solvent and sulphuric …
Number of citations: 23 pubs.acs.org
V Busini, F Florit, M Barozzi, E Sieni… - Chemical Engineering …, 2023 - cetjournal.it
Fine chemical compounds and so-called" specialties" are generally synthesized through batch or semi-continuous processes. This is largely because such syntheses often involve …
Number of citations: 4 www.cetjournal.it
F Maestri, R Rota - Industrial & engineering chemistry research, 2007 - ACS Publications
In this work a procedure for easily selecting safe and productive operating conditions of homogeneous semibatch reactors in which exothermic autocatalytic reactions are performed is …
Number of citations: 23 pubs.acs.org

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